2-(5-Methylfuran-2-yl)cyclopropane-1-carboxylic acid
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Overview
Description
2-(5-Methylfuran-2-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C9H10O3 It is a derivative of furan, a heterocyclic aromatic compound, and features a cyclopropane ring attached to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylfuran-2-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a furan derivative. One common method is the reaction of 5-methylfuran with a diazo compound in the presence of a catalyst to form the cyclopropane ring. The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as rhodium or copper complexes are often employed to facilitate the cyclopropanation reaction.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylfuran-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methyl group on the furan ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) can be used for bromination of the methyl group.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 2-(5-Methylfuran-2-yl)cyclopropane-1-methanol.
Substitution: 2-(5-Bromomethylfuran-2-yl)cyclopropane-1-carboxylic acid.
Scientific Research Applications
2-(5-Methylfuran-2-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Methylfuran-2-yl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and cyclopropane moiety can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Furan-2-yl)cyclopropane-1-carboxylic acid
- 2-(5-Bromofuran-2-yl)cyclopropane-1-carboxylic acid
- 2-(5-Methylfuran-2-yl)cyclopropane-1-methanol
Uniqueness
2-(5-Methylfuran-2-yl)cyclopropane-1-carboxylic acid is unique due to the presence of both a furan ring and a cyclopropane ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
2-(5-Methylfuran-2-yl)cyclopropane-1-carboxylic acid is a compound that has garnered interest in the fields of organic chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, including its effects on various biological systems, potential therapeutic applications, and insights from molecular docking studies.
Chemical Structure and Properties
The compound belongs to the class of cyclopropane carboxylic acids, characterized by a cyclopropane ring attached to a carboxylic acid group and a 5-methylfuran substituent. Its chemical formula is C9H10O2, with a molecular weight of approximately 150.18 g/mol. The presence of the furan ring may contribute to its reactivity and biological interactions.
Antifungal Activity
Recent studies have highlighted the antifungal properties of derivatives related to cyclopropane carboxylic acids. For instance, compounds structurally similar to this compound have shown promising activity against various plant pathogens.
A study examined the fungicidal efficacy of several derivatives against pathogens such as Alternaria solani and Botrytis cinerea. The results indicated that certain compounds exhibited EC50 values comparable to established fungicides:
Compound | Fungi | EC50 (μg/mL) | Confidence Interval (95%) |
---|---|---|---|
2ai | Alternaria solani | 3.20 | 2.03 - 5.06 |
Botrytis cinerea | 2.90 | 1.90 - 4.43 | |
Cercospora arachidicola | 3.82 | 2.49 - 5.85 | |
Physalospora piricola | 3.65 | 2.77 - 4.81 |
These findings suggest that derivatives of cyclopropane carboxylic acids can be effective in agricultural applications, potentially aiding in crop protection strategies .
Inhibition of Ethylene Biosynthesis
Cyclopropane carboxylic acids have also been investigated for their role as inhibitors of ethylene biosynthesis in plants, which is crucial for regulating fruit ripening processes. Specifically, studies have shown that certain derivatives can inhibit the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), an important enzyme in ethylene production.
In silico molecular docking analyses revealed strong binding affinities between these compounds and the ACO enzyme, indicating their potential as effective inhibitors:
Ligand | ΔG (kcal/mol) | Binding Constant (Kb M−1) |
---|---|---|
(E)-1-amino-2-phenylcyclopropane-1-carboxylic acid | -6.4 | 4.94×10^4 |
(E)-2-phenylcyclopropane-1-carboxylic acid | -6.5 | 5.93×10^4 |
These results suggest that such compounds could be developed into agricultural chemicals to manage ethylene-related processes in crops .
Case Studies
Several case studies have been conducted to evaluate the biological effects of cyclopropane carboxylic acids:
- Fungicidal Efficacy : A comparative study on the antifungal activity of various cyclopropane derivatives showed that specific modifications could enhance their efficacy against common fungal pathogens affecting crops.
- Ethylene Inhibition : Research focused on the impact of cyclopropane derivatives on fruit ripening demonstrated that certain compounds could effectively delay ripening, maintaining fruit quality during storage.
Properties
Molecular Formula |
C9H10O3 |
---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
2-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H10O3/c1-5-2-3-8(12-5)6-4-7(6)9(10)11/h2-3,6-7H,4H2,1H3,(H,10,11) |
InChI Key |
OCKYOZNAOBSTKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2CC2C(=O)O |
Origin of Product |
United States |
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